molecular formula C17H16N2O2 B2592401 N-(2-oxoindolin-5-yl)-3-phenylpropanamide CAS No. 921774-73-4

N-(2-oxoindolin-5-yl)-3-phenylpropanamide

Cat. No.: B2592401
CAS No.: 921774-73-4
M. Wt: 280.327
InChI Key: MKYVMNHUUCSLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-oxoindolin-5-yl)-3-phenylpropanamide” would depend on its exact structure. Similar compounds have been reported with various properties.

Scientific Research Applications

Antiepileptic Activity

A study by Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives. These derivatives showed significant antiepileptic activity in male mice, with certain compounds (5c, 5e, and 5f) demonstrating higher latency time in seizure threshold tests compared to controls. This suggests potential applications of these derivatives in the treatment of epilepsy (Asadollahi et al., 2019).

Anticancer Activity

Alafeefy et al. (2015) developed novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones. Some derivatives showed remarkable antitumor activity against various cancer cell lines. This research indicates the potential of these compounds in cancer therapy (Alafeefy et al., 2015).

Antimicrobial Activity

Shankaraiah et al. (2019) conducted a study on N-(1-isopropyl-2-oxoindolin-5-yl) substituted amide derivatives, which showed significant antimicrobial activity at certain concentrations. This suggests their potential use as antimicrobial agents (Shankaraiah et al., 2019).

Antioxidant Activity

Çavuş et al. (2020) synthesized novel carbohydrazones including 5-substituted isatin, examining their antioxidant properties through quantum-chemical calculations and the DPPH free-radical scavenging method. The results indicated potential antioxidant applications (Çavuş et al., 2020).

Neurological Research

Lutsenko et al. (2017) explored the effects of N-(1-naphthyl) amide-2-oxoindolin-3-glyoxylic acid on the monoaminergic system in rats with experimental neurosis. Their findings suggest a role for 2-oxoindolin derivatives in modulating neurotransmitter content and exchange, indicating potential neurological applications (Lutsenko et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Similar compounds have been shown to induce late cellular apoptosis , suggesting that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Based on the reported induction of apoptosis by similar compounds , it can be inferred that this compound may influence pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been reported to induce late cellular apoptosis , suggesting that this compound may have similar effects.

Safety and Hazards

The safety and hazards associated with “N-(2-oxoindolin-5-yl)-3-phenylpropanamide” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17(21)19-15/h1-5,7-8,10H,6,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYVMNHUUCSLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.